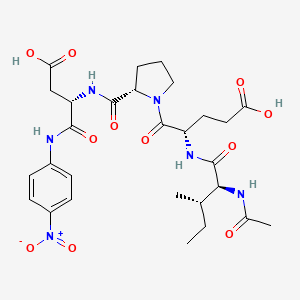

Ac-Ile-Glu-Pro-Asp-PNA

Overview

Description

- It serves as a substrate for two important enzymes: granzyme B and caspase-8 .

- Granzyme B and caspase-8 specifically recognize and cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence within this compound, releasing p-nitroanilide (pNA) .

- The colorimetric detection of pNA at 405 nm allows quantification of granzyme B and caspase-8 activity.

Mechanism of Action

Target of Action

The primary target of the compound Ac-Ile-Glu-Pro-Asp-PNA, also known as Ac-IEPD-pNA, is Granzyme B . Granzyme B is a serine protease found in cytotoxic T-cells and NK cells .

Mode of Action

Ac-IEPD-pNA acts as a substrate for Granzyme B . It undergoes enzymatic binding and cleavage at the Ile-Glu-Pro-Asp (IEPD) peptide sequence . This interaction with its target leads to the activation of several caspases involved in apoptosis .

Biochemical Pathways

The cleavage of Ac-IEPD-pNA by Granzyme B activates several caspases, which are crucial components of the apoptosis pathway . Apoptosis, or programmed cell death, is a vital process in the body for maintaining cellular homeostasis and eliminating damaged or harmful cells.

Result of Action

The cleavage of Ac-IEPD-pNA by Granzyme B and the subsequent activation of caspases lead to the initiation of apoptosis . This results in the orderly and efficient removal of damaged or harmful cells, thereby maintaining cellular homeostasis.

Biochemical Analysis

Biochemical Properties

Ac-Ile-Glu-Pro-Asp-pNA is primarily used as a substrate for granzyme B and caspase-8 . These enzymes preferentially bind and cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence present in this compound . The catalytic activity of these enzymes is indirectly measured by detecting the release of p-nitroaniline (pNA), which is measured by the optical density (OD) at 405 nm .

Cellular Effects

Granzyme B and caspase-8, the enzymes that interact with this compound, play crucial roles in cellular processes. Granzyme B is a serine protease found in cytotoxic T cells and NK cells, which cleaves and activates several caspases involved in apoptosis . Caspase-8 is a caspase protein that participates in the signal transduction of death receptors of the tumor necrosis factor receptor family and is also essential for the induction of the transcription factor NF-κB .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with granzyme B and caspase-8. These enzymes preferentially bind and cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence in this compound, leading to the release of p-nitroaniline (pNA). The release of pNA is then measured at 405 nm to indirectly quantify the catalytic activity of the enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are typically measured over time to determine the stability and long-term effects of the compound. The release of pNA, which indicates the activity of granzyme B and caspase-8, is measured at different time points to assess the temporal effects of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathways of granzyme B and caspase-8. The enzymes cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence in this compound, which is a key step in their respective metabolic pathways .

Preparation Methods

- The synthetic route involves assembling the amino acids in the specified sequence.

- Unfortunately, specific reaction conditions and industrial production methods are not readily available in the literature.

Chemical Reactions Analysis

- Ac-IEPD-pNA undergoes enzymatic cleavage by granzyme B and caspase-8.

- Common reagents include the enzymes themselves, and the major product formed is p-nitroanilide .

Scientific Research Applications

Biochemistry: Used to study proteolysis and enzyme activity.

Cell Biology: Investigated in the context of apoptosis (programmed cell death).

Medicine: Relevant for understanding immune responses and cytotoxicity assays .

Comparison with Similar Compounds

- Unfortunately, detailed information on similar compounds is not readily available in the provided sources.

Properties

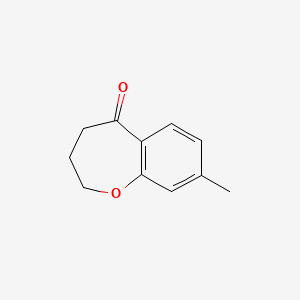

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O11/c1-4-15(2)24(29-16(3)35)27(42)31-19(11-12-22(36)37)28(43)33-13-5-6-21(33)26(41)32-20(14-23(38)39)25(40)30-17-7-9-18(10-8-17)34(44)45/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H,29,35)(H,30,40)(H,31,42)(H,32,41)(H,36,37)(H,38,39)/t15-,19-,20-,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEIIOVAGGAMCZ-NYMCBPKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385103 | |

| Record name | Ac-IEPD-PNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216757-29-8 | |

| Record name | Ac-IEPD-PNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

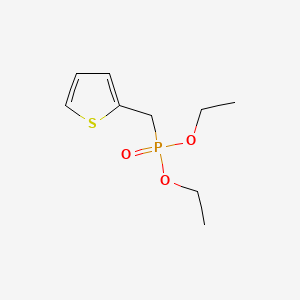

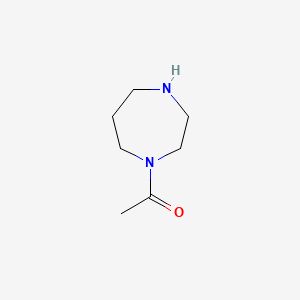

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[(dimethylamino)dimethylsilyl]ethane](/img/structure/B1334683.png)